molecular formula C12H12N2O4 B2576225 4-Amino-6,7-dimethoxyquinoline-3-carboxylic acid CAS No. 1279216-52-2

4-Amino-6,7-dimethoxyquinoline-3-carboxylic acid

Cat. No.: B2576225
CAS No.: 1279216-52-2
M. Wt: 248.238
InChI Key: VOWHZRWMDNRXIT-UHFFFAOYSA-N
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Description

4-Amino-6,7-dimethoxyquinoline-3-carboxylic acid is a heterocyclic organic compound with the molecular formula C12H12N2O4 and a molecular weight of 248.23 g/mol This compound is characterized by its quinoline core structure, which is substituted with amino, methoxy, and carboxylic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6,7-dimethoxyquinoline-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2,4-dimethoxyaniline, the compound can be synthesized through a series of reactions involving nitration, reduction, and cyclization .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and phase-transfer catalysis can be employed to enhance reaction efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-6,7-dimethoxyquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include nitroquinoline derivatives, quinoline alcohols, and substituted quinolines .

Scientific Research Applications

4-Amino-6,7-dimethoxyquinoline-3-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-6,7-dimethoxyquinoline-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s quinoline core structure allows it to intercalate with DNA, disrupting replication and transcription processes .

Comparison with Similar Compounds

Uniqueness: 4-Amino-6,7-dimethoxyquinoline-3-carboxylic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

4-amino-6,7-dimethoxyquinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c1-17-9-3-6-8(4-10(9)18-2)14-5-7(11(6)13)12(15)16/h3-5H,1-2H3,(H2,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOWHZRWMDNRXIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=C(C=N2)C(=O)O)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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